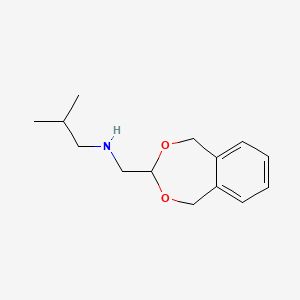![molecular formula C21H21N3O4S B2500556 2,3-Dimethoxy-N-(5-Oxido-2-(p-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamid CAS No. 958709-20-1](/img/structure/B2500556.png)
2,3-Dimethoxy-N-(5-Oxido-2-(p-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality 2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde erfolgreich synthetisiert und ihre Struktur mithilfe von Elementar-Mikroanalyse, FTIR und 1H-NMR-Techniken verifiziert .
- Insbesondere zeigte Verbindung 13 eine überlegene Antipromastigoten-Aktivität und übertraf Standardmedikamente wie Miltefosin und Amphotericin B Deoxycholat .
- Molekular-Docking-Studien unterstützten seine Wirksamkeit gegen Lm-PTR1, ein Zielenzym, das an Leishmaniose beteiligt ist .
- Verbindung 15 erreichte eine Suppression von 90,4% und unterstreicht damit ihr Potenzial als Antimalariamittel .
- Diese Verbindungen könnten als Bausteine für die Entwicklung sicherer und wirksamer Anti-Leishmaniose- und Antimalaria-Medikamente dienen .
- Diese Verbindungen zeigten antioxidative und antibakterielle Eigenschaften, die für breitere therapeutische Anwendungen relevant sein könnten .
Synthese und Strukturverifizierung
Antileishmaniale Aktivität
Antimalaria-Aktivität
Pharmakophor-Potenzial
Antioxidative und Antibakterielle Aktivitäten: (Zusätzliche Forschung):
Thiazol-Derivate: (Zusätzliche Forschung):
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend als potenzieller Medikamentenkandidat zur Bekämpfung von Leishmaniose und Malaria ist. Ihre vielseitigen pharmakologischen Wirkungen rechtfertigen weitere Erforschung und Optimierung für den therapeutischen Einsatz. Forscher sollten weiterhin ihre Wirkmechanismen und Sicherheitsprofile untersuchen, um ihr volles Potenzial bei der Behandlung dieser verheerenden Krankheiten auszuschöpfen. 🌟
Wirkmechanismus
Target of Action
The compound contains a pyrazoline derivative and a thieno[3,4-c]pyrazole moiety . Pyrazoline derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Therefore, the compound might interact with multiple targets involved in these biological processes.
Biochemical Pathways
Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Given the biological activities associated with pyrazoline derivatives, it might be involved in pathways related to inflammation, viral replication, or cell proliferation .
Result of Action
The cellular effects would depend on the compound’s targets and mode of action. If it exhibits the activities associated with pyrazoline derivatives, it might have effects such as reducing inflammation, inhibiting viral replication, or killing cancer cells .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-7-9-14(10-8-13)24-20(16-11-29(26)12-17(16)23-24)22-21(25)15-5-4-6-18(27-2)19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPUEUCSVMXMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500474.png)
![6-Chloro-N-[[1-[(1-cyanocyclopropyl)methyl]triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2500476.png)
![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500481.png)



![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/new.no-structure.jpg)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)


![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)
